molecular formula C4H10O3<br>C4H10O3<br>(CH2CH2OH)2O B123188 Diethylene Glycol CAS No. 149626-00-6

Diethylene Glycol

Cat. No.: B123188
CAS No.: 149626-00-6
M. Wt: 106.12 g/mol
InChI Key: MTHSVFCYNBDYFN-UHFFFAOYSA-N
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Description

Diethylene Glycol (DEG) is an organic compound with the formula (HOCH₂CH₂)₂O, characterized as a colorless, odorless, hygroscopic liquid with a sweetish taste . It is miscible with water, alcohol, acetone, and ethylene glycol, and exhibits a high boiling point of 244-245°C and a density of 1.118 g/mL . This combination of properties makes it a versatile high-boiling-point solvent and a valuable component in research applications. In industrial and materials science research, DEG serves as a key raw material and intermediate. It is fundamentally used in the synthesis of unsaturated polyester resins and polyurethanes, which are critical for producing durable plastics, coatings, and fiberglass-reinforced materials . Furthermore, it acts as a plasticizer in polymer formulations and is a precursor in the preparation of morpholine and 1,4-dioxane . Its utility extends as a solvent in the formulation of paints, dyes, inks, nitrocellulose, and various adhesives . Another prominent research application leverages its hygroscopic nature. DEG is an effective desiccant for gas dehydration processes, particularly in removing water vapor from natural gas streams to prevent pipeline corrosion and the formation of methane hydrates . It also functions as a humectant in studies involving textiles, tobacco, and glue . Additional research uses include its role as a component in antifreeze formulations, brake fluids, lubricants, and artificial fog solutions . Safety and Handling: This product is For Research Use Only (RUO) . It must not be used for personal, cosmetic, pharmaceutical, or household purposes. This compound is harmful if swallowed and can cause damage to the kidneys . Appropriate personal protective equipment, including safety spectacles and protective gloves, should be worn. The substance can be absorbed into the body by ingestion, and symptoms of exposure may include abdominal pain, nausea, vomiting, diarrhea, dizziness, drowsiness, and confusion . It should be stored dry in a well-closed container, separated from strong oxidants .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethoxy)ethanol
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InChI

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2
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InChI Key

MTHSVFCYNBDYFN-UHFFFAOYSA-N
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Canonical SMILES

C(COCCO)O
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Molecular Formula

C4H10O3, Array
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Related CAS

31290-76-3
Record name Ethanol, 2,2′-oxybis-, homopolymer
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DSSTOX Substance ID

DTXSID8020462
Record name Diethylene glycol
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Molecular Weight

106.12 g/mol
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Physical Description

Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID.
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Boiling Point

473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C
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Flash Point

290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible
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Density

1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7
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Impurities

Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL
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Color/Form

Colorless syrupy liquid

CAS No.

111-46-6, 25322-68-3
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Melting Point

14 °F (NTP, 1992), -10.4 °C, -6.5 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLENE GLYCOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthetic Methodologies of Diethylene Glycol

Industrial-Scale Production Pathways

The principal method for manufacturing diethylene glycol on an industrial scale is through the hydration of ethylene (B1197577) oxide. This process is intrinsically linked with the production of monoethylene glycol (MEG), with DEG being a primary co-product.

The foundational process for producing this compound involves the hydration of ethylene oxide. epchems.com This reaction is typically conducted by mixing ethylene oxide with water. The primary reaction yields monoethylene glycol, but subsequent reactions between ethylene oxide and the newly formed ethylene glycol molecules lead to the formation of this compound, triethylene glycol (TEG), and other higher glycols. portfolio-pplus.com

Formation of Monoethylene Glycol (MEG): C₂H₄O + H₂O → HOCH₂CH₂OH

Formation of this compound (DEG): C₂H₄O + HOCH₂CH₂OH → (HOCH₂CH₂)²O

Formation of Triethylene Glycol (TEG): C₂H₄O + (HOCH₂CH₂)²O → HOCH₂CH₂(OCH₂CH₂)₂OH

This process can be carried out non-catalytically at elevated temperatures and pressures or can be catalyzed by acids or bases to proceed under milder conditions. portfolio-pplus.com For instance, a non-catalytic process might operate at 170°C and 35 bar. fossee.in To enhance the selectivity towards MEG, a large excess of water is often used. portfolio-pplus.comlehigh.edu Following the reaction, the resulting mixture of glycols and water is separated through distillation. petrontf.com

A study detailed a method to increase DEG yield by using a three-component mixed solution of ethylene oxide, water, and monoethylene glycol, which is then subjected to hydration at high temperature and pressure, reportedly increasing the selectivity of ethylene oxide conversion to this compound. google.com

This compound is almost exclusively produced as a co-product during the manufacture of ethylene glycol. globallcadataaccess.orgwikipedia.org The industrial process begins with the oxidation of ethylene to ethylene oxide over a silver catalyst at high temperatures. epchems.comchemtoll.co.za The ethylene oxide is then hydrated to produce a mixture of glycols. chemtoll.co.zaatamanchemicals.com

The relative production rates of MEG, DEG, and TEG are dependent on the reaction conditions, particularly the water-to-ethylene oxide ratio. petrontf.com Industrial operations are generally optimized to maximize the output of MEG, as it has the largest market demand for applications such as polyester (B1180765) fiber and PET resin production. atamanchemicals.comwikipedia.org Consequently, the availability of DEG is often dictated by the production volume of ethylene glycol rather than the direct market demand for DEG itself. wikipedia.orgatamanchemicals.com A typical product distribution might yield about 10% by-weight of DEG as a by-product. nacatsoc.org The glycols are separated from the crude mixture by fractional distillation. petrontf.comgloballcadataaccess.org

Table 1: Typical Product Selectivity in Ethylene Oxide Hydration This table is interactive. Users can sort the data by clicking on the column headers.

Product Typical Molar Selectivity (%)
Monoethylene Glycol (MEG) ~85.0 - 90%
This compound (DEG) ~10 - 14.0%
Triethylene Glycol (TEG) <1.0%

Note: Selectivity can vary based on reaction conditions. portfolio-pplus.comgoogle.comnacatsoc.org

Ethylene Oxide Hydration Processes

Catalytic Routes for this compound Synthesis

Beyond the standard industrial hydration of ethylene oxide, several specific catalytic methods have been developed for the synthesis of this compound and its derivatives.

Catalytic dehydrogenation of this compound is a key process for producing valuable derivatives, most notably p-dioxanone (also referred to as 2-p-dioxanone). This reaction involves passing this compound vapors over a dehydrogenating catalyst at elevated temperatures. google.com

Another significant application of catalytic processes involving this compound is the synthesis of morpholine (B109124). This is achieved by reacting this compound with ammonia (B1221849) and hydrogen in the presence of a hydrogenation-dehydrogenation catalyst like Raney nickel, copper chromite, or cobalt. chemceed.comgoogle.comgoogle.com The reaction is typically carried out at temperatures ranging from 150°C to 400°C and under pressure. chemceed.comgoogle.com

Table 2: Catalytic Dehydrogenation of this compound This table is interactive. Users can sort the data by clicking on the column headers.

Product Catalyst Temperature (°C) Phase Reported Yield/Selectivity
p-Dioxanone Copper Chromite 240-360 Vapor ~25% yield
p-Dioxanone Copper Chromite - Liquid ~81% yield
p-Dioxanone Supported Copper 250-350 Vapor (with H₂) >95% yield
p-Dioxanone Cu/SiO₂ 260 Vapor >90% selectivity
Morpholine Raney Nickel, Copper Chromite 150-400 Vapor/Liquid -

Data sourced from patents and research articles. google.commdpi.comchemceed.comgoogle.com

Ionic liquids (ILs) have emerged as novel catalysts and reaction media for chemical synthesis, including processes involving this compound. researchgate.net Research has explored the use of ionic liquids to catalyze the synthesis of this compound from ethylene glycol. researchgate.net The use of ILs offers potential advantages such as improved catalyst stability and easier product separation. researchgate.net

While direct synthesis of DEG using ILs is an area of research, a notable application involves using this compound as a solvent in combination with an ionic liquid as a reactant source for the synthesis of nanoparticles. For example, multifunctional europium(III)-doped gadolinium(III) fluoride (B91410) (Eu:GdF₃) nanoparticles have been synthesized by precipitation at 120°C from this compound solutions where an ionic liquid (1-Butyl, 2-methylimidazolium tetrafluoroborate) served as the fluoride source. acs.orgacs.orgnih.gov

Additionally, novel heteropolyanion-based ionic liquids have been synthesized and used as catalysts for the esterification of this compound monobutyl ether with acetic acid, demonstrating excellent catalytic activities compared to conventional acid catalysts. acs.org

Heteropoly acids (HPAs) are effective catalysts for various acid-catalyzed reactions, including the etherification and cyclodehydration of glycols. researchgate.netroyalsocietypublishing.org Research has demonstrated that Keggin-type heteropoly acids, such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀), exhibit high catalytic activity for the etherification of this compound with ethanol (B145695) to produce this compound ethyl ether. researchgate.netepa.gov In one study, this process achieved a this compound conversion of 92% and a selectivity for the ethyl ether derivative of 73.5% under specific conditions (180–200 °C, 5.0 MPa pressure). researchgate.netepa.gov The catalytic activity of HPAs in such reactions was found to be significantly higher than that of conventional acid catalysts like sulfuric acid. researchgate.netepa.gov

Furthermore, heteropoly acids have been successfully used to catalyze the cyclodehydration of this compound to form 1,4-dioxane (B91453). royalsocietypublishing.orgnih.gov H₃PW₁₂O₄₀ was shown to be an effective catalyst for this transformation, highlighting the versatility of HPAs in promoting etherification and cyclization reactions of this compound. royalsocietypublishing.orgnih.gov

Supported Catalyst Systems in this compound Synthesis

This compound (DEG) is primarily produced as a co-product during the catalytic hydration of ethylene oxide to form monoethylene glycol (MEG). globallcadataaccess.org The process involves the reaction of ethylene oxide with water. While this reaction can proceed without a catalyst at elevated temperatures and pressures, catalysts are often employed to enhance reaction rates and selectivity. lehigh.educore.ac.uk The formation of DEG occurs when ethylene oxide reacts with the initially formed ethylene glycol molecule. lehigh.edu

Supported catalyst systems are crucial in industrial settings to facilitate these reactions under controlled conditions. One approach involves using solid acid catalysts. For instance, H-ZSM-5, a type of zeolite, has been studied for its catalytic activity in esterification reactions involving this compound derivatives, demonstrating the utility of solid acids in reactions with DEG. researchgate.net In the primary synthesis of glycols, catalysts such as coke on silica (B1680970) gel treated with sulfuric acid have been shown to be effective for the hydration of ethylene oxide. researchgate.net Sulfuric acid itself is a long-standing homogeneous catalyst for this conversion. lehigh.educore.ac.uk

The choice of catalyst and reaction conditions can influence the relative yields of mono-, di-, and higher ethylene glycols. In the amination of this compound to produce morpholine, dual catalyst systems have been explored. One such system combines a nickel-copper-chromium oxide catalyst with a supported ruthenium catalyst to improve selectivity and suppress the formation of by-products like CO2. googleapis.com Similarly, copper-based catalysts on supports like alumina (B75360) (Al2O3) have been developed for the amination of DEG. researcher.life For the dehydrogenation of DEG to para-dioxanone, copper on silica (Cu/SiO2) has proven effective. mdpi.com

Table 1: Supported Catalyst Systems in Reactions Involving this compound This table is interactive. You can sort and filter the data.

Reaction Type Catalyst System Support Material Key Findings Reference(s)
Ethylene Oxide Hydration Sulfuric Acid treated Coke Silica Gel Effective catalyst for hydration of EO to EG, with DEG as a co-product. researchgate.net
DEG Amination Nickel-Copper-Chromium Oxide + Ruthenium Carbon Dual catalyst system suppresses CO2 formation. googleapis.com
DEG Amination Nickel-Copper Alumina (Al2O3) The addition of copper improved the reducibility and dispersion of nickel species. researcher.life
DEG Dehydrogenation Copper Silica (SiO2) A low surface acid density improved para-dioxanone selectivity. mdpi.com
DEG Methyl Ether Acetate (B1210297) Synthesis H2SO4 on H-ZSM-5 Zeolite (H-ZSM-5) Solid acid catalyst allows for high yield and conversion rates. researchgate.net

Surfactant-Mediated Synthesis of Nanomaterials utilizing this compound

This compound plays a significant role in the synthesis of nanomaterials, where it can act as a solvent, a reducing agent, or a surfactant/capping agent itself. In surfactant-mediated syntheses, DEG is often part of a system that controls the growth, morphology, and stability of nanoparticles.

For example, nano-sized ceria (CeO2) particles have been synthesized via a chemical precipitation method where this compound was used as a surfactant. kashanu.ac.ir Research demonstrated that the size of the resulting CeO2 particles, ranging from 10 to 90 nm, could be controlled by adjusting the ratio of the DEG surfactant. kashanu.ac.ir In another study, the synthesis of LiMnPO4 nanoplates was achieved in this compound solvents with the assistance of a surfactant. researchgate.net

The polyol method, which frequently employs glycols like DEG, often utilizes additional stabilizing agents or surfactants to control particle formation. mdpi.com Surfactants like cetyltrimethylammonium bromide (CTAB) can form layers on initial growth nuclei, preventing aggregation and directing the final morphology of the nanostructures. mdpi.com The interaction between the glycol solvent and the surfactant is critical for achieving the desired nanoparticle characteristics. In the synthesis of manganese sulfide (B99878) (MnS) tubes, this compound was used as a solvent in conjunction with deionized water, while other morphologies were obtained using different solvents and capping agents like oleylamine. cambridge.org

Table 2: Examples of Surfactant-Mediated Nanomaterial Synthesis Involving this compound This table is interactive. You can sort and filter the data.

Nanomaterial Role of this compound Surfactant / Capping Agent Key Findings Reference(s)
Ceria (CeO2) Surfactant This compound Particle size (10-90 nm) was controlled by varying the DEG ratio. kashanu.ac.ir
Manganese Sulfide (γ-MnS) Solvent (with water) L-cysteine The use of a DEG/water solvent system resulted in the formation of γ-MnS tubes. cambridge.org
LiMnPO4 Solvent Unspecified surfactant Nanoplates were grown via a surfactant-mediated solvothermal method in DEG. researchgate.net
Nickel (Ni) Solvent/Reducing Agent Cetyltrimethylammonium bromide (CTAB) In polyol syntheses, surfactants like CTAB are crucial for preventing aggregation and controlling growth. mdpi.com

Solvothermal Synthesis Approaches Employing this compound as a Solvent

Solvothermal synthesis is a versatile method for producing crystalline materials from precursors in a solvent at temperatures above its boiling point, conducted in a sealed vessel (autoclave). This compound is an excellent solvent for this technique due to its high boiling point (245°C), strong solvating ability for metal salts, and its role as a reducing agent in some reactions. These properties allow for the synthesis of a wide variety of nanomaterials with controlled size, shape, and crystallinity. mdpi.com

Numerous studies have demonstrated the effectiveness of DEG in solvothermal synthesis:

Iron Oxide (Fe3O4): Size-tunable superparamagnetic Fe3O4 nanospheres (100-700 nm) were synthesized using a binary solvent system of ethylene glycol (EG) and this compound. mdpi.com The particle size was effectively controlled by varying the volume ratio of EG to DEG. mdpi.com

Tin Oxide (SnO2): Porous SnO2 spheres composed of aggregated primary nanoparticles were synthesized via a one-pot solvothermal method. rsc.org In these syntheses, DEG was used as an additive to regulate particle size and morphology. rsc.org

Lithium Cobalt Phosphate (LiCoPO4): Nanoparticles (~150 nm) of LiCoPO4 were prepared through a solvothermal method using a co-solvent of water and this compound. The volume ratio of water to DEG was a critical parameter for tailoring the particle size. researchgate.netrsc.org

Yttrium Aluminum Garnet (YAG:Ce3+): In a process known as glycothermal synthesis, DEG used as a cosolvent was crucial for producing highly dispersed, crystalline YAG nanoparticles. figshare.comacs.orgacs.org DEG improves the solubility of metal precursors, such as aluminum isopropoxide, preventing the formation of impurity phases and leading to colloidal nanoparticles around 10 nm in size. figshare.comacs.orgnih.gov

Lithium Niobate (LiNbO3): In the synthesis of LiNbO3 nanocrystals, this compound was identified as the optimal polyol medium, enabling the formation of homogeneous particles under 100 nm at 220°C. mdpi.com

Zinc Germanate (Zn2GeO4:Mn2+): Nanophosphors were synthesized in a mixed solvent of water and DEG. The particle and crystallite sizes were found to decrease as the volume percentage of DEG in the solvent mixture increased. acs.org

The ability to tune reaction parameters such as temperature, time, precursor concentration, and the ratio of DEG to other solvents provides a high degree of control over the final product's characteristics in solvothermal syntheses. rsc.orgresearchgate.net

Table 3: Solvothermal Synthesis of Nanomaterials Using this compound as a Solvent This table is interactive. You can sort and filter the data.

Nanomaterial Precursors Solvent System Temperature & Time Key Findings Reference(s)
Fe3O4 FeCl3·6H2O, NaAc, PVP, Sodium Citrate Ethylene Glycol / this compound 210°C, 12 h Particle size (100-700 nm) controlled by varying the EG/DEG volume ratio. mdpi.com
LiCoPO4 Not specified Water / this compound 180°C An optimal water/DEG ratio of 1:6 produced ~150 nm particles. researchgate.netrsc.org
SnO2 SnCl4·5H2O Methanol (B129727) / Triethylene Glycol (additive) 200°C, 60 min DEG used as an additive to control particle size in similar systems. rsc.org
YAG:Ce3+ Metal precursors This compound / 1,4-Butanediol (B3395766) 300°C DEG improved precursor solubility, enabling synthesis of ~10 nm colloidal NPs. figshare.comacs.orgacs.org
LiNbO3 Nb2O5, LiOH This compound 220°C, 72 h DEG was the optimal solvent for producing homogeneous nanocrystals (<100 nm). mdpi.com
Zn2GeO4:Mn2+ GeO2, Zinc Acetate, Manganese Acetate Water / this compound 200°C, 2 h Particle and crystallite size decreased with an increasing volume percentage of DEG. acs.org

Chemical Reactivity and Derivative Synthesis

Etherification Reactions Involving Diethylene Glycol

This compound (DEG) undergoes etherification reactions to form a variety of derivatives with applications as solvents and intermediates in chemical synthesis. The Williamson ether synthesis is a common method employed for this purpose, involving the reaction of an alkoxide with an alkyl halide. atamanchemicals.com

For instance, this compound diethyl ether can be prepared by reacting this compound monoethyl ether with an alkali metal hydroxide (B78521) (such as sodium hydroxide or potassium hydroxide) to form the corresponding alkoxide. atamanchemicals.com This is followed by a condensation reaction with a halomethane. atamanchemicals.com The reaction conditions, such as temperature and the choice of solvent, are critical for optimizing the yield and purity of the resulting ether. Polar aprotic solvents like dimethylformamide (DMF) can enhance the reactivity of the alkoxide. Phase-transfer catalysts, for example, tetrabutylammonium (B224687) bromide, are also utilized to improve the reaction at the interface of different phases.

Similarly, this compound dimethyl ether, also known as diglyme, is manufactured through the catalytic conversion of dimethyl ether and ethylene (B1197577) oxide under elevated pressure (1000–1500 kPa) and temperature (50–60 °C). who.int This process is also based on the Williamson ether synthesis. who.int Another example is the synthesis of this compound butylmethyl ether (DGBME), which is achieved through the Williamson reaction between butyl bromide and the sodium salt of this compound monomethyl ether. researchgate.net

The synthesis of this compound monoethyl ether itself can be accomplished by the catalytic etherification of this compound with ethanol (B145695) in the presence of a solid acid catalyst. google.com This method is presented as a greener alternative to processes involving highly corrosive inorganic acids. google.com The reaction is typically carried out at temperatures between 110-220°C for 2-6 hours. google.com A similar approach is used for producing this compound monomethyl ether, where this compound and methanol (B129727) react in the presence of an acid catalyst. google.com

A study on the synthesis of this compound methyl ethyl ether involved first preparing the monosodium salt of this compound monoethyl ether and then reacting it with methyl chloride via the Williamson reaction. atamanchemicals.com The optimal reaction conditions were found to be a temperature of 80°C and a reaction time of 4 hours. atamanchemicals.com

Table 1: Examples of Etherification Reactions of this compound and its Derivatives

ProductReactantsCatalyst/MethodKey ParametersReference
This compound Diethyl EtherThis compound monoethyl ether, HalomethaneWilliamson Ether Synthesis30-120°C reaction temperature atamanchemicals.com
This compound Dimethyl EtherDimethyl ether, Ethylene oxideCatalytic Conversion (Williamson)50–60 °C, 1000–1500 kPa who.int
This compound Butylmethyl EtherButyl bromide, CH₂OCH₂CH₂OCH₂CH₂ONaWilliamson Reaction- researchgate.net
This compound Monododecyl EtherAlkoxide ion, Alkyl halide/sulfateWilliamson Ether Synthesis80–120°C, Polar aprotic solvents
This compound Monoethyl EtherThis compound, EthanolSolid Acid Catalyst110-220°C, 2-6 hours google.com
This compound Monomethyl EtherThis compound, MethanolAcid Catalyst100-250°C, 2-10 hours google.com
This compound Methyl Ethyl EtherCH₃Cl, CH₃CH₂O(CH₂CH₂O)₂NaWilliamson Reaction80°C, 4 hours atamanchemicals.com

Esterification Reactions and Derivative Formation

This compound dibenzoate (DEDB) is a non-phthalate plasticizer synthesized through the esterification of this compound with benzoic acid. The optimization of this synthesis has been the subject of various research efforts to improve yield, reduce reaction times, and employ more environmentally friendly catalysts.

One approach involves using a solid superacid catalyst, SO42-/Si-Zr-RCL, with n-butanol as a water-carrying agent. researchgate.net Optimal conditions for this method were found to be a reaction temperature of 165°C for 3.5 hours, with a molar ratio of n-butanol to this compound to benzoic acid of 0.4:0.5:1, and a catalyst concentration of 1.2% of the total initial materials. researchgate.net This resulted in a benzoic acid conversion of 98.8%. researchgate.net

Another method utilizes an immobilized acidic ionic liquid, 1-butylsulfonate-3-methyl imidazole (B134444) p-tosylate, on chromatography SiO2. researchgate.net The best results were achieved with a catalyst prepared by a sol-gel method. The optimized conditions were a reaction temperature of 165°C for 4 hours, a molar ratio of benzoic acid to this compound of 2.2:1, and a catalyst weight of 8% relative to the this compound. researchgate.net This process yielded 86.2% DEDB. researchgate.net

Other catalytic systems have also been explored. The use of heteropolyacid catalysts with cyclohexane (B81311) as a water-carrying agent facilitates water removal, driving the reaction equilibrium towards ester formation. Ionic liquids have also been shown to be effective catalysts, accelerating the esterification while minimizing side reactions and simplifying post-treatment processes. Antimony triacetate has been used as a catalyst, achieving high product purity (99.1%) after vacuum distillation, with extended reaction times compensating for lower temperatures. A patented method describes heating benzoic acid and this compound, then adding a composite catalyst and maintaining a temperature of 190-210°C for 4-6 hours. patsnap.com

Table 2: Optimized Conditions for this compound Dibenzoate Synthesis

Catalyst SystemReaction Temperature (°C)Reaction Time (h)Molar Ratio (Benzoic Acid:DEG)Key FindingsReference
Solid Superacid SO42-/Si-Zr-RCL1653.52:1Benzoic acid conversion of 98.8% researchgate.net
Immobilized Acidic Ionic Liquid16542.2:1DEDB yield of 86.2% researchgate.net
Composite Catalyst190-2104-6VariesHigh product purity after purification patsnap.com
Protonic Acid with Water-Carrying Agent90-1606-162:1-1.1Effectively lowers reaction temperature patsnap.com

This compound diacetate is produced through the esterification of this compound with acetic acid. Various catalytic systems and reaction conditions have been investigated to optimize this process.

The direct esterification can be carried out using an acid catalyst, such as p-toluenesulfonic acid, in the presence of an azeotropic dehydrating agent like butyl acetate (B1210297). google.com A patented method specifies a reaction temperature of 100-160°C, a molar ratio of acetic acid to glycol between 2.2 and 3, and the azeotropic agent accounting for 10-20% of the total reactant mass. google.com

Another approach employs a solid acid catalyst in a continuous fixed-bed esterification process at temperatures ranging from 70-150°C. google.com The water generated during the reaction is removed through distillation. google.com Kinetic studies of the esterification of this compound monobutyl ether with acetic acid have been performed using novel heteropolyanion-based ionic liquids as catalysts. acs.org These catalysts, such as [BSEt3N]3PW12O40 and [BSmim]3PW12O40, demonstrated excellent catalytic activities compared to conventional catalysts like sulfuric acid. acs.org The conversion of this compound monobutyl ether increased with higher reaction temperatures and catalyst dosages. acs.org For example, using [BSEt3N]3PW12O40, the conversion increased from 58% to 80% when the temperature was raised from 343.15 K to 363.15 K. acs.org

This compound diacetate is also used as a coagulating agent in the production of polyester (B1180765) fibers. biosynth.com It reacts with fatty acids to form ester compounds which are then polymerized. biosynth.com

Table 3: Catalytic Conditions for Acetate Ester Synthesis

ProductCatalystReaction TemperatureMolar Ratio (Acid:Glycol)Key FeaturesReference
This compound Diacetatep-Toluenesulfonic acid100-160°C2.2-3:1Use of azeotropic dehydrating agent google.com
This compound DiacetateSolid Acid Catalyst70-150°CVariesContinuous fixed-bed esterification google.com
This compound Butyl Ether AcetateHeteropolyanion-based Ionic Liquids343.15–363.15 KVariesHigh catalytic activity acs.org

Dibenzoate Ester Synthesis and Optimization

Polymerization and Crosslinking Chemistry of this compound

This compound (DEG) can be incorporated into copolymers to modify their properties. For example, DEG has been used as a comonomer with succinic acid and 1,4-butanediol (B3395766) to synthesize biodegradable poly(butylene succinate-co-diethylene glycol succinate) (P(BS-co-DEGS)) copolymers. acs.org The incorporation of DEG units was confirmed by proton nuclear magnetic resonance spectroscopy. acs.org As the content of this compound succinate (B1194679) units increased, the crystallinity of the copolymers decreased, while their hydrophilicity and hydrolytic degradation rate increased. acs.org

This compound units have also been included in glycidyl (B131873) azide (B81097) polymers (GAPs) through microwave-assisted synthesis. icm.edu.pl In this process, the polymerization of epichlorohydrin (B41342) is initiated in the presence of this compound. icm.edu.pl Furthermore, copolymers of di(ethylene glycol) methyl ether methacrylate (B99206) (DEGMA) with other monomers are synthesized to create materials with specific responsive properties. For instance, copolymers of DEGMA and N,N-dimethylacrylamide have been synthesized via free radical polymerization. mdpi.com Thermo- and pH-responsive hyperbranched copolymers have been created by reacting DEGMA with 2-diisopropylamino ethyl methacrylate via RAFT polymerization. rsc.org

This compound can also be a co-product in PET polymerization, which can affect the properties of the final polymer. lyondellbasell.com Additionally, this compound/dimer dilinoleic acid copolymer is a copolymer of this compound and dimer dilinoleic acid. europa.eu

Table 4: Examples of Copolymers Incorporating this compound Units

CopolymerMonomersSynthesis MethodEffect of DEG IncorporationReference
Poly(butylene succinate-co-diethylene glycol succinate)Succinic acid, 1,4-butanediol, this compoundEsterification and PolycondensationDecreased crystallinity, increased hydrophilicity acs.org
Glycidyl Azide PolymersEpichlorohydrin, this compoundMicrowave-assisted PolymerizationModifies polymer structure icm.edu.pl
Poly(DEGMA-co-N,N-dimethylacrylamide)Di(ethylene glycol) methyl ether methacrylate, N,N-dimethylacrylamideFree Radical PolymerizationCreates functional copolymers mdpi.com
Poly[(this compound methyl ether methacrylate)-co-(2-diisopropylamino ethyl methacrylate)]Di(ethylene glycol) methyl ether methacrylate, 2-diisopropylamino ethyl methacrylateRAFT PolymerizationImparts thermo- and pH-responsiveness rsc.org

This compound diacrylate (DEGDA) is a monomer commonly used as a crosslinking agent in the formation of hydrogels through photopolymerization. nih.govresearchgate.net Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structure. nih.gov

The crosslinking process is typically initiated by a photoinitiator, which, upon exposure to UV or visible light, generates free radicals. nih.govmdpi.com These radicals react with the acrylate (B77674) groups at the ends of the DEGDA molecules, leading to the formation of covalent bonds and a cross-linked polymer network. mdpi.com This rapid synthesis technique allows for the creation of hydrogels with tailored physical, chemical, and mechanical properties. mdpi.com

In one study, hydrogels based on poly(N-vinylcaprolactam) were synthesized using DEGDA as the crosslinking agent and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide as the photoinitiator. nih.govresearchgate.net It was observed that increasing the concentration of the DEGDA crosslinker resulted in a decrease in the glass transition temperature of the hydrogel. nih.govresearchgate.net Another study mixed polyethylene (B3416737) glycol diacrylate (PEGDA) with ethylene glycol dimethacrylate (EGDMA) to create silicone hydrogel contact lenses, where DEGDA's derivative, PEGDA, improved flexibility and water content. mdpi.com

The properties of the resulting hydrogel can be controlled by varying factors such as the concentration of the crosslinker and the photopolymerization conditions. mdpi.com For instance, a lower concentration of the crosslinker can lead to a quicker attainment of the maximum swelling ratio of the hydrogel. nih.govresearchgate.net

Table 5: Hydrogel Formation with this compound Diacrylate

Hydrogel SystemMonomers/PolymersCrosslinking AgentInitiatorKey FindingsReference
Poly(N-vinylcaprolactam) HydrogelN-vinylcaprolactamThis compound diacrylateDiphenyl(2,4,6-trimethylbenzoyl)phosphine oxideIncreased crosslinker concentration decreased glass transition temperature nih.govresearchgate.net
Silicone HydrogelSilicone monomers, hydrophilic monomersPolyethylene glycol diacrylate (PEGDA), Ethylene glycol dimethacrylate (EGDMA)PhotoinitiatorPEGDA improved flexibility and water content mdpi.com

Incorporation of this compound Units into Copolymers

This compound as a Key Chemical Intermediate

This compound (DEG) is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of chemical derivatives. epchems.com Its structure, featuring two hydroxyl groups and an ether linkage, allows for a variety of chemical reactions, making it a valuable building block in the chemical industry. atamanchemicals.compenpet.com

This compound is a key starting material in the industrial production of morpholine (B109124) and 1,4-dioxane (B91453). penpet.comsamchemprasandha.comlaboratoriumdiscounter.nl The synthesis of these heterocyclic compounds from DEG typically involves dehydration and amination reactions, respectively.

Morpholine Synthesis: Morpholine is synthesized from this compound through a process of reductive amination. This reaction involves heating this compound in the presence of ammonia (B1221849) and a hydrogenation catalyst under pressure. The hydroxyl groups of DEG are replaced by amino groups, followed by cyclization to form the morpholine ring.

1,4-Dioxane Synthesis: The production of 1,4-dioxane from this compound is achieved through acid-catalyzed dehydration. In this process, this compound is heated with a strong acid catalyst, such as sulfuric acid. The acid facilitates the intramolecular cyclization of the this compound molecule by eliminating a molecule of water, resulting in the formation of the 1,4-dioxane ring. samchemprasandha.com

These derivatives find applications in various sectors. Morpholine is used as a corrosion inhibitor, an emulsifier, and in the synthesis of pharmaceuticals and agricultural chemicals. 1,4-Dioxane is utilized as a solvent in various industrial processes.

This compound and its derivatives, such as this compound dimethyl ether (diglyme), are employed as solvents and reaction media in the manufacturing of perfluorinated organic compounds (PFCs). who.intatamanchemicals.com The chemical stability and high boiling point of these glycols make them suitable for the conditions required in fluorination reactions. atamanchemicals.com

In these processes, the glycol or its ether derivative acts as an inert medium that can dissolve both the organic substrate and the fluorinating agent, facilitating the reaction. The use of diglyme, for example, is noted in polymerization reactions and the manufacture of perfluorinated compounds. who.int

This compound plays a significant role as a solvent and a stabilizing agent in the polyol-mediated synthesis of metal oxide nanoparticles. google.comkoreascience.kr This method is valued for its ability to produce nanoparticles with controlled size and morphology. koreascience.kr

In a typical synthesis, a metal precursor, such as a metal alkoxide or salt, is heated in this compound. google.com The this compound serves multiple functions in this process:

Solvent: It dissolves the metal precursors, creating a homogeneous reaction medium. acs.org

Reducing Agent: At elevated temperatures, DEG can act as a reducing agent for certain metal ions.

Stabilizing Agent/Capping Agent: The DEG molecules or their decomposition products can adsorb onto the surface of the newly formed nanoparticles, preventing their aggregation and controlling their growth. koreascience.kr This is crucial for obtaining monodisperse nanoparticles. koreascience.kr

Research has demonstrated the use of this compound in the synthesis of various metal oxide nanoparticles, including:

Titanium Dioxide (TiO₂): By heating a titanium precursor like titanium tetrapropoxide in this compound, titanium dioxide nanoparticles can be formed. google.com

Zinc Oxide (ZnO): The synthesis of ZnO nanoparticles has been reported using this compound as a solvent, which also helps to prevent particle agglomeration. koreascience.kr

Yttrium Aluminum Garnet (YAG): DEG-assisted glycothermal synthesis has been shown to produce highly dispersed crystalline YAG nanoparticles. acs.org The presence of DEG can improve the solubility of the metal precursors and lead to better-dispersed nanoparticles. acs.org

The properties of the resulting nanoparticles, such as particle size, can be influenced by reaction parameters like temperature, reaction time, and the concentration of precursors in the this compound medium. koreascience.kr

Degradation Pathways and Environmental Fate of Diethylene Glycol

Atmospheric Degradation Mechanisms

Once released into the atmosphere, diethylene glycol is subject to chemical transformations that determine its persistence and impact. The primary degradation route is through gas-phase reactions with photochemically generated radicals.

Gas-Phase Reactions with Hydroxyl Radicals: Kinetics and Mechanisms

The most significant atmospheric sink for this compound and other glycol ethers is their reaction with hydroxyl (OH) radicals. nih.gov This reaction is initiated by the abstraction of a hydrogen atom from the this compound molecule. The sites most susceptible to this attack are the hydrogen atoms on the carbon atoms adjacent to the ether oxygen and the hydroxyl groups. nih.govresearchgate.net

The reaction with OH radicals leads to the formation of alkyl radicals, which then undergo further reactions in the atmosphere. researchgate.net Detailed reaction schemes indicate that the majority of these reactions involve H-atom abstraction from the CH2 groups adjacent to the ether linkage. nih.govresearchgate.net This initial step is crucial as it dictates the subsequent degradation products.

Studies measuring the rate constants for the gas-phase reactions of OH radicals with various glycol ethers provide insight into the atmospheric lifetime of these compounds. Using relative rate methods at 296 ± 2 K, researchers have determined the rate constants for several structurally similar compounds.

Table 1: Rate Constants for the Gas-Phase Reaction of OH Radicals with Selected Glycol Ethers

Glycol Ether Chemical Formula Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
This compound ethyl ether CH₃CH₂OCH₂CH₂OCH₂CH₂OH 5.72 ± 0.85 nih.govresearchgate.net
This compound n-butyl ether CH₃CH₂CH₂CH₂OCH₂CH₂OCH₂CH₂OH 7.44 ± 0.94 nih.govresearchgate.net
1-Butoxy-2-propanol CH₃CH₂CH₂CH₂OCH₂CH(OH)CH₃ 3.76 ± 0.54 nih.govresearchgate.net

Aqueous Phase Chemical Degradation

In the aqueous environment, the degradation of this compound is primarily driven by chemical oxidation processes, often initiated by light or the presence of strong oxidizing agents in acidic conditions.

Photo-Oxidation Processes: Reaction Kinetics and Mechanisms

Photo-oxidation is a key process for the degradation of this compound in wastewater and surface waters. This process typically involves the use of ultraviolet (UV) light, which can generate highly reactive species like hydroxyl radicals (•OH). etasr.comresearchgate.net These radicals can effectively react with and break down the this compound molecule into smaller, simpler compounds. etasr.cometasr.com

The presence of oxygen can enhance the photo-oxidation process by acting as an additional oxidant. etasr.comresearchgate.netetasr.com The combination of UV light and air, known as photo-aeration, has been shown to be an effective method for degrading DEG. etasr.com The process is initiated by the photolysis of an oxidant like hydrogen peroxide or by the direct action of UV light on dissolved oxygen to form reactive oxygen species. etasr.comoup.com The primary reactive species, the hydroxyl radical, initiates the degradation by abstracting a hydrogen atom from the DEG molecule. oup.com

Kinetic studies of DEG photo-oxidation have shown that the reaction rate is dependent on several factors, including the initial concentration of DEG and the availability of oxygen. etasr.com

Table 2: Reaction Order and Rate Constants for Photo-oxidation of this compound

Reactant Reaction Order
This compound (DEG) ~1.4 etasr.com
Oxygen (O₂) ~1.5 etasr.com

The degradation products from the photo-oxidation of this compound dimethyl ether, a related compound, include methanol (B129727), methoxyacetaldehyde, and methoxyacetic acid, which are formed through initial C-O and C-C bond fissions following hydrogen atom abstraction by OH radicals. oup.com

Oxidative Cleavage Reactions in Acidic Media

In acidic environments, this compound can undergo oxidative cleavage. A study on the oxidation of this compound by bromate (B103136) ion in a hydrochloric acid medium demonstrated this process. jocpr.comjocpr.comscholarscentral.com The reaction rate was found to be dependent on the concentration of this compound, the bromate ion, and the hydrogen ion (H+). jocpr.comscholarscentral.com

The mechanism proposed involves the formation of an unstable bromate ester as an intermediate. jocpr.comscholarscentral.com This ester is formed from the reaction of this compound with bromate and H+. The ester then decomposes in a single step, involving a two-electron transfer, to yield the final products. jocpr.comscholarscentral.com Formaldehyde was identified as one of the oxidation products of this reaction. jocpr.comjocpr.com

The kinetics of this oxidative cleavage reaction were determined to be first order with respect to the concentrations of this compound, bromate ion, and H+. jocpr.comscholarscentral.com

Biotransformation and Biodegradation Studies

Microorganisms play a crucial role in the environmental fate of this compound, utilizing it as a carbon and energy source through various metabolic pathways.

Microbial Degradation Pathways of Glycols and Oligomers

Both aerobic and anaerobic bacteria are capable of degrading this compound and its oligomers. kent.ac.ukasm.orgnih.govosti.gov Several bacterial strains have been isolated that can utilize glycols of varying chain lengths. For instance, some strains show a preference for oligomeric glycols like DEG, while others are more adept at degrading longer polyethylene (B3416737) glycol (PEG) polymers. kent.ac.uk

Under aerobic conditions, the degradation pathway often begins with the oxidation of the terminal alcohol group. Cell extracts of certain bacteria grown on ethylene (B1197577) glycol (EG) and DEG have shown the presence of a glycol dehydrogenase. kent.ac.uk This enzyme catalyzes the conversion of the glycol to its corresponding aldehyde. kent.ac.uk For DEG, this would likely lead to the formation of (2-hydroxyethoxy)acetaldehyde, which can be further oxidized to (2-hydroxyethoxy)acetic acid and subsequently cleaved. The metabolism can proceed via the glycerate pathway. kent.ac.uk

Anaerobic degradation of this compound has also been well-documented. asm.orgnih.govosti.gov Bacteria such as Desulfovibrio desulfuricans and a Bacteroides species have been shown to metabolize DEG. asm.orgnih.govosti.gov A common feature in these anaerobic pathways is the production of acetaldehyde (B116499) as a key intermediate. asm.orgnih.govosti.gov The Bacteroides sp. is capable of degrading a wide range of PEGs, including DEG, while the D. desulfuricans strain metabolizes shorter oligomers from ethylene glycol up to tetraethylene glycol. asm.orgnih.gov Another degradation mechanism observed in an Acinetobacter strain involves the non-oxidative removal of ethylene oxide units as acetaldehyde, catalyzed by a DEG lyase. microbiologyresearch.org

The end products of anaerobic degradation typically include acetate (B1210297), ethanol (B145695), and hydrogen. asm.orgnih.govosti.gov In methanogenic co-cultures, these products are further converted to acetate and methane. asm.orgnih.gov

Enzymatic Mechanisms of this compound Degradation

The enzymatic degradation of this compound (DEG) in biological systems, particularly in mammals, is a multi-step process primarily occurring in the liver. osu.edu This pathway involves the sequential oxidation of DEG, catalyzed by specific enzymes, leading to the formation of metabolites.

The initial and rate-limiting step is the oxidation of this compound by the enzyme alcohol dehydrogenase (ADH). osu.eduwikipedia.orgvumc.org This reaction converts DEG into 2-hydroxyethoxyacetaldehyde (HEAA). wikipedia.orgresearchgate.net Subsequently, the aldehyde dehydrogenase (ALDH) enzyme rapidly metabolizes 2-hydroxyethoxyacetaldehyde into 2-hydroxyethoxyacetic acid (HEAA). osu.eduwikipedia.orgvumc.org This acidic metabolite is the primary contributor to the metabolic acidosis and subsequent organ damage observed in cases of DEG poisoning. osu.eduresearchgate.net

Some studies suggest that 2-hydroxyethoxyacetic acid could be further oxidized to diglycolic acid (DGA), although the detection of DGA in animals treated with DEG has not been consistently reported. oup.com However, research indicates that DGA is the metabolite ultimately responsible for the necrosis of proximal tubule cells in the kidneys. oup.comnih.gov The mechanism for this toxicity involves the specific inhibition of succinate (B1194679) dehydrogenase, a key enzyme in the citric acid cycle, which leads to mitochondrial dysfunction, energy depletion, and cell death. nih.gov

In certain bacteria, the degradation of polyethylene glycols (PEGs), which are structurally related to DEG, is initiated by a membrane-bound, dye-linked dehydrogenase (PEG-DH). nih.gov This enzyme oxidizes the terminal alcohol groups of the polymer chain. nih.gov Anaerobic degradation has also been observed, involving a proposed "polyethylene glycol acetaldehyde lyase" that cleaves the ether bond. d-nb.info

The key enzymes and metabolites in the primary mammalian degradation pathway are summarized below.

Step Substrate Enzyme Product
1This compound (DEG)Alcohol Dehydrogenase (ADH)2-hydroxyethoxyacetaldehyde
22-hydroxyethoxyacetaldehydeAldehyde Dehydrogenase (ALDH)2-hydroxyethoxyacetic acid (HEAA)
3 (Potential)2-hydroxyethoxyacetic acid (HEAA)UnknownDiglycolic Acid (DGA)

This table outlines the principal enzymatic pathway for this compound metabolism in mammals as identified in multiple studies. osu.eduwikipedia.orgresearchgate.netresearchgate.net

Biodegradation of this compound Esters

The biodegradation of this compound esters is primarily initiated by the enzymatic hydrolysis of the ester bonds. europa.eu This process is carried out by ubiquitously expressed enzymes, such as lipases and esterases, which are present in various organisms and environments. europa.eunih.gov

For instance, the biodegradation of this compound dibenzoate (D(EG)DB), a common plasticizer, begins with the hydrolysis of one of the ester bonds. nih.gov This initial step releases benzoic acid and this compound monobenzoate (D(EG)MB). nih.gov However, the subsequent degradation of the resulting monoester, D(EG)MB, is significantly slower. nih.gov This is attributed to the presence of the ether linkage, which blocks the typical metabolic pathway of β-oxidation that would otherwise degrade the molecule further. nih.gov

Similarly, studies on other glycol fatty acid esters confirm that they are stepwise hydrolyzed at the ester bonds by gastrointestinal enzymes, releasing the fatty acid and the corresponding alcohol moiety. europa.eu Fatty acid esters with two ester groups are reported to be rapidly hydrolyzed and almost completely absorbed. europa.eu The hydrolysis of fatty acid esters of ethylene glycol has been confirmed in vitro using pancreatic lipase (B570770) preparations. europa.eu

In the context of propellants, the biodegradation of this compound dinitrate (DEGDN) proceeds through a sequential hydrolytic cleavage of the nitrate (B79036) groups. dtic.mildtic.mil This process, often facilitated by activated sludge in the presence of an additional carbon source like ethanol, reduces DEGDN to this compound mononitrate (DEGMN) and subsequently to this compound. dtic.mil

The general mechanism for the initial biodegradation of this compound esters can be summarized as follows:

Ester Type Initial Degradation Step Enzymes Primary Products
Dibenzoate EstersHydrolysis of one ester bondEsterases, LipasesBenzoic Acid, this compound Monobenzoate
Fatty Acid EstersStepwise hydrolysis of ester bondsGastrointestinal Lipases/EsterasesFatty Acids, this compound
Dinitrate EstersSequential hydrolytic cleavage of nitrate groupsMicrobial HydrolasesThis compound Mononitrate, Nitrite

This table summarizes the initial enzymatic steps in the biodegradation of different classes of this compound esters. europa.eunih.govdtic.mil

Thermal and Thermo-Oxidative Degradation in Polymeric Systems

Mechanisms of this compound Unit Degradation within Polyester (B1180765) Structures

This compound (DEG) units, often present as a comonomer in polyesters like poly(ethylene terephthalate) (PET), are known to be "reactive sites" or weak points that significantly influence the thermal and thermo-oxidative degradation of the polymer. researchgate.netresearchgate.netcapes.gov.br The ether linkage in the DEG unit is particularly susceptible to degradation, making it a precursor to discoloration and chain scission reactions, especially during high-temperature melt processing. researchgate.netcapes.gov.br

Two primary mechanisms are proposed for the degradation of DEG units within polyester chains:

Thermo-oxidative Degradation : This is a dominant pathway in the presence of oxygen. The process is initiated by the attack of molecular oxygen on the methylene (B1212753) protons adjacent to the ether oxygen atoms of the DEG units. researchgate.netcapes.gov.br This leads to the formation of hydroperoxides. The decomposition of these hydroperoxides can generate hydroxyl radicals within the polymer matrix. capes.gov.brrsc.org These highly reactive radicals can then abstract hydrogen from the polymer backbone or react with the phenyl rings, leading to the formation of hydroxylated species that cause discoloration (yellowing) of the polymer. rsc.orgdoi.org This oxidative process can also lead to chain scission, forming new end groups and reducing the molecular weight of the polymer. rsc.org

Thermal Degradation (in the absence or limitation of oxygen) : The primary thermal degradation mechanism involves intramolecular exchange reactions, specifically cyclization. rsc.orgmdpi.com The ether oxygen atom of a DEG unit can perform a nucleophilic attack on an adjacent ester carbonyl group, a process often described as "back-biting." researchgate.net This intramolecular transesterification leads to chain scission and the formation of cyclic oligomers, which can be volatile at processing temperatures. researchgate.netmdpi.com This process is considered a key reaction during the thermal degradation of polyesters containing DEG. mdpi.com

Formation and Evolution of Cyclic Oligomers during Thermal Decomposition

The thermal decomposition of polyesters containing this compound units, such as PET, is characterized by the formation of cyclic oligomers. mdpi.comresearchgate.net These cyclic compounds are primarily generated through intramolecular transesterification reactions, where a chain "back-bites" to cleave off a small, cyclic molecule. researchgate.netresearchgate.net

The formation of these oligomers is a significant process during thermal degradation at temperatures between 270°C and 370°C. rsc.org The mechanism does not necessarily require radical formation and can be viewed as an ionic intramolecular exchange process. rsc.org This is supported by observations that the presence of acid catalysts increases the rate of degradation but does not alter the types of products formed. rsc.org

In polymers containing DEG, a specific degradation mechanism has been proposed where the ether groups along the polymer backbone can back-bite, leading to the formation of cyclic oligomers that contain ether moieties. researchgate.net These specific cyclic species are evolved at lower temperatures (around 245°C) compared to the main degradation of the polyester backbone. researchgate.net This constitutes an early-stage degradation step for DEG-containing polyesters. researchgate.net

The evolution of these cyclic oligomers is a dynamic process. Initially formed through ring-chain equilibration, these cyclic compounds can themselves undergo further thermal decomposition at higher temperatures. capes.gov.br For example, studies on PET have shown that cyclic oligomers formed at 300°C can decompose further at around 400°C to generate smaller volatile molecules like acetaldehyde. researchgate.net During thermo-oxidative degradation, the main low molecular mass products observed are both cyclic and linear di-acid oligomers. researchgate.netresearchgate.net

The relative abundance of different cyclic oligomers can also change. For instance, even in PET initially free of cyclic oligomers, thermal processing can lead to their formation, with cyclic trimers often being the most abundant species at equilibrium. mdpi.com

Advanced Analytical Methodologies for Diethylene Glycol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in the structural elucidation and quantitative analysis of diethylene glycol (DEG) and its derivatives. These methods rely on the interaction of electromagnetic radiation with matter to obtain information about the substance's chemical structure, composition, and properties.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical tool for the identification and quantification of this compound. informahealthcare.comresearchgate.net This technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.

In the analysis of DEG, FTIR spectroscopy has been successfully employed to identify its presence in various products, including glycerin-based pharmaceuticals and food supplements. researchgate.netresearchgate.netnih.gov The characteristic infrared bands for DEG appear at wavenumbers such as 1085 cm⁻¹, 887 cm⁻¹, and 881 cm⁻¹. tandfonline.comtandfonline.com Specifically, the bands at 881 cm⁻¹ and 1083 cm⁻¹ have been utilized for its quantitative determination in cough syrups, paracetamol formulations, and food supplements. nih.gov The quantitative analysis often involves creating calibration curves from binary mixtures of DEG and the matrix (e.g., glycerin) and then applying these to test samples. informahealthcare.comtandfonline.com For instance, the absorbance difference between the 992 cm⁻¹ and 881 cm⁻¹ bands, as well as between 1110 cm⁻¹ and 1085 cm⁻¹, has been used for the quantitative determination of DEG in binary mixtures with glycerin. tandfonline.com

Research has demonstrated that FTIR spectroscopy, coupled with multivariate data analysis methods like Principal Component Analysis (PCA), Principal Component Regression (PCR), and Partial Least Square (PLS), can reliably determine the concentration of DEG in raw materials. dntb.gov.ua This approach has shown high accuracy, with mean error percentages as low as ±2.02% in some studies. researchgate.netnih.gov The limit of detection (LOD) for DEG using this method can be as low as 0.051%. researchgate.netnih.gov

Table 1: Characteristic FTIR Peaks for this compound

Wavenumber (cm⁻¹) Assignment/Application Reference
1085, 887, 881 Characteristic DEG bands tandfonline.com
1083, 881 Quantitative determination in pharmaceuticals and food supplements nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. While this compound itself does not have strong absorption in the standard UV-Vis range, this technique can be used for its quantitative determination after a color-forming reaction. ajol.info

One method involves a reaction where the intensity of the resulting color is proportional to the concentration of DEG, which is then measured by a UV-Vis spectrophotometer. ajol.info A calibration curve is prepared using standard solutions to quantify the DEG content in samples like toothpaste. ajol.info

UV-Vis spectroscopy is also employed to study the optical properties of materials containing DEG derivatives. For instance, the UV-Vis spectra of polyethylene (B3416737) glycol (PEG) embedded with gold nanoparticles showed a peak at 212 nm, which is characteristic of the polymer. In another study, the UV-Vis absorption spectra of an aerated this compound solution containing a photosensitive compound were analyzed to understand the photochemical processes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. It provides detailed information about the chemical environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are used to characterize DEG.

For this compound (C₄H₁₀O₃), the ¹H NMR spectrum in CDCl₃ shows distinct signals for the different protons in the molecule. chemicalbook.com Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. chemicalbook.com NMR has been used to identify various depolymerization products of polyethylene terephthalate (B1205515) (PET), including this compound, in aqueous solutions. rsc.org Two-dimensional NMR techniques, such as [¹H,¹³C]-HSQC and [¹H,¹³C]-HMBC, are particularly powerful for unambiguously assigning signals and confirming the structure of DEG and its esters. rsc.org

Gamma-Ray Spectroscopy in Quantitative Chemical Analysis

A non-destructive and robust method for the quantitative determination of this compound in solutions like ethyl alcohol is gamma-ray spectroscopy. researchgate.netnih.govnih.gov This technique relies on measuring the attenuation of gamma rays as they pass through a sample. The linear and mass attenuation coefficients are dependent on the chemical composition of the material. researchgate.netnih.gov

The presence of DEG in ethyl alcohol alters the bulk density of the mixture, which in turn affects the linear attenuation coefficient. nih.gov By measuring the variation in these coefficients, the concentration of DEG can be accurately estimated. researchgate.netnih.gov Studies have shown a linear relationship between the linear attenuation coefficient of a this compound-ethyl alcohol mixture and the volume percentage of this compound. nih.gov This method is advantageous as it is simple, portable, and does not require sample derivatization. researchgate.netnih.gov

Table 2: Gamma-Ray Spectroscopy Parameters for DEG Analysis

Parameter Description Application Reference
Linear Attenuation Coefficient A measure of how much a beam of gamma rays is attenuated by a material. Varies linearly with the concentration of DEG in ethyl alcohol. nih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are widely used for the separation, identification, and quantification of this compound in various matrices. These methods offer high sensitivity and selectivity.

Gas Chromatography (GC) and its Flame Ionization Detection (FID) Variants

Gas chromatography (GC) is a cornerstone technique for the analysis of this compound, particularly in pharmaceutical products, food, and beverages. researchgate.netscielo.brwho.int GC, often coupled with a Flame Ionization Detector (GC-FID), provides a reliable and precise method for quantifying DEG. researchgate.netscielo.brpepolska.pl

The principle of GC-FID involves vaporizing a sample and separating its components in a chromatographic column. The separated components are then detected by the FID, which generates a signal proportional to the amount of substance being eluted. This method has been used to determine DEG in glycerin, propylene (B89431) glycol, and sorbitol in accordance with United States Pharmacopeia (USP) monographs. shimadzu.com

Several studies have developed and validated GC-FID methods for DEG analysis. These methods often employ an internal standard, such as ethylene (B1197577) glycol or 2,2,2-trichloroethanol, to improve accuracy and reproducibility. pepolska.plnih.gov The methods are typically linear over a specific concentration range, for example, 1.0 to 10.0 mg/mL for DEG in pharmaceutical products. researchgate.net The limits of detection (LOD) and quantification (LOQ) for DEG can be as low as 3.0 mg L⁻¹ and 10.0 mg L⁻¹, respectively, in beer samples. scielo.br In other applications, LODs of 13 ppm and LOQs of 5 ppm have been achieved. healthinformaticsjournal.com

The choice of GC column and temperature programming is crucial for achieving good separation of DEG from other glycols like ethylene glycol and propylene glycol. scielo.br For instance, a wax-based capillary column is often used. scielo.br

Table 3: Performance of GC-FID Methods for DEG Analysis

Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity Range Reference
Pharmaceutical Products 0.15 mg/mL 1.0 mg/mL 1.0 - 10.0 mg/mL researchgate.net
Beer 3.0 mg L⁻¹ 10.0 mg L⁻¹ 10 - 50 mg L⁻¹ scielo.br

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the determination of this compound (DEG). This method offers high sensitivity and selectivity, making it suitable for detecting trace amounts of DEG in various complex matrices. A key challenge in the analysis of small, polar molecules like DEG is achieving efficient ionization. To address this, derivatization is often employed to enhance the response of DEG in the mass spectrometer.

One common derivatization technique is the Schotten-Baumann reaction, which involves the benzoylation of glycols using benzoyl chloride. This process converts the polar glycols into their less polar benzoyl esters, which are more amenable to LC-MS analysis. researchgate.netnih.gov This derivatization not only improves the mass spectrometric response but also helps to minimize interference from other compounds present in the sample matrix. researchgate.netnih.gov

LC-MS methods have been successfully developed and validated for the quantification of DEG in a variety of samples, including seawater and biological fluids. nih.govnih.gov For instance, a sensitive LC/electrospray ionization (ESI)-MS/MS method was developed for the analysis of DEG and other glycols in serum. nih.govsigmaaldrich.com This method demonstrated good linearity, repeatability, and intermediate precision, with limits of detection (LOD) and quantification (LOQ) in the low mg/L range. nih.govsigmaaldrich.com In environmental analysis, an LC-ESI-MS method was established for the trace determination of DEG in seawater samples collected around offshore gas platforms, achieving a method LOD of 0.4 ng/mL. researchgate.netnih.gov The separation of derivatized glycols is typically achieved using reversed-phase HPLC. researchgate.net

The versatility of LC-MS allows for the simultaneous analysis of multiple glycols. nih.govsigmaaldrich.com Isomeric glycols can be separated either chromatographically or by using specific multiple reaction monitoring (MRM) transitions in tandem mass spectrometry (MS/MS). nih.govsigmaaldrich.com This capability is crucial for distinguishing DEG from other structurally similar compounds.

Table 1: Performance of a Validated LC-ESI-MS/MS Method for Glycol Analysis in Serum This table is interactive. Users can sort columns by clicking on the headers.

Analyte Limit of Detection (LOD) (mg/L) Limit of Quantification (LOQ) (mg/L)
Ethylene Glycol 0.18 - 1.1 0.4 - 2.3
This compound 0.18 - 1.1 0.4 - 2.3
Triethylene Glycol 0.18 - 1.1 0.4 - 2.3
1,4-Butanediol (B3395766) 0.18 - 1.1 0.4 - 2.3
1,2-Butanediol 0.18 - 1.1 0.4 - 2.3
2,3-Butanediol 0.18 - 1.1 0.4 - 2.3
1,2-Propanediol 0.18 - 1.1 0.4 - 2.3
1,3-Propanediol 0.18 - 1.1 0.4 - 2.3

Data sourced from a study on the analysis of eight glycols in serum. nih.govsigmaaldrich.com

Thin-Layer Chromatography (TLC) for Screening and Separation

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive screening method for the qualitative detection of this compound (DEG), particularly in resource-limited settings. scribd.comajol.infonih.gov This technique is effective for identifying DEG contamination in various products, including glycerin and pharmaceutical preparations like elixirs and toothpastes. scribd.comajol.infooup.com

The principle of TLC involves spotting a sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a chamber with a suitable mobile phase. scribd.comoup.com For DEG analysis, a common mobile phase is a mixture of toluene, acetone, and 5M ammonium (B1175870) hydroxide (B78521) (5 + 85 + 10). oup.com After development, the position of the separated compounds is visualized.

Direct visual inspection of the developed TLC plate can detect DEG at concentrations of approximately 2% in elixirs and 6% in glycerin. scribd.comnih.govoup.com To enhance sensitivity, various staining techniques can be employed. Staining with iodine vapor or a 1% starch solution allows for the detection of DEG at levels below 0.1%. scribd.comnih.govoup.com High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. ajol.info

While TLC is a valuable screening tool, it has limitations and is primarily qualitative. ajol.info It cannot distinguish between DEG and ethylene glycol (EG) as they often co-elute. who.int Therefore, samples that test positive with TLC require confirmation and quantification by a more definitive method, such as gas chromatography (GC). scribd.comnih.govwho.int

Table 2: Detection Limits of TLC Methods for this compound This table is interactive. Users can sort columns by clicking on the headers.

Method Matrix Detection Limit (Visual) Detection Limit (Staining)
TLC Glycerin ~6% <0.1%
TLC Elixirs ~2% <0.1%
HPTLC Toothpaste 1.0 - 2.0% <1.0%

Data compiled from studies on TLC and HPTLC methods for DEG detection. scribd.comajol.infonih.govoup.com

Capillary Electrophoresis for Analytical Separations

Capillary electrophoresis (CE) has emerged as a significant analytical separation technique for the determination of this compound (DEG). researchgate.net CE offers several advantages, including high separation efficiency, rapid analysis times, and low consumption of samples and reagents. researchgate.net When coupled with electrochemical detection (CE-ED), it provides high sensitivity and selectivity for electroactive compounds. researchgate.net

A CE-ED method has been developed for the simultaneous separation and detection of DEG, propylene glycol, and glycerol (B35011) in toothpaste. researchgate.net This method utilizes a fused silica capillary and a copper disc electrode detector. researchgate.net The separation is typically achieved within 17 minutes under optimal conditions. researchgate.netresearchgate.net

Key parameters that influence the separation in CE include the composition and pH of the running buffer, the separation voltage, and the injection time. researchgate.net For the analysis of DEG in toothpaste, a running buffer with a pH of 9.2 has been found to be effective. researchgate.netresearchgate.net The method demonstrates a linear range for DEG from 840 to 4.2 μg·mL−1, with a detection limit (at a signal-to-noise ratio of 3) of 1.6 μg·mL−1. researchgate.net The recovery of DEG from spiked toothpaste samples is typically between 96.9% and 103.0%, indicating good accuracy. researchgate.net

CE is recognized for its ability to separate large biological molecules like proteins and DNA by employing techniques such as capillary gel electrophoresis (CGE). colby.edu In the context of small molecules like DEG, CE provides a fast and efficient alternative to chromatographic methods. The use of polymer coatings, such as poly(this compound monomethacrylate), on the capillary walls can improve the reproducibility and stability of the separation. d-nb.infonih.gov

Table 3: Performance Characteristics of a CE-ED Method for DEG in Toothpaste This table is interactive. Users can sort columns by clicking on the headers.

Parameter Value
Separation Time < 17 minutes
Linear Range 840 - 4.2 μg·mL⁻¹
Detection Limit (S/N=3) 1.6 μg·mL⁻¹
Recovery 96.9 - 103.0%

Data from a study on the determination of this compound in toothpaste by capillary electrophoresis with electrochemical detection. researchgate.net

Mass Spectrometric Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the definitive identification and quantification of this compound (DEG) and related compounds. nsf.orgfda.govoup.com Its high selectivity and sensitivity make it suitable for analyzing complex matrices such as pharmaceutical products, biological samples, and environmental samples. nsf.orgoup.comnih.gov

For the analysis of glycols, which are polar and non-volatile, derivatization is often necessary to improve their chromatographic behavior and mass spectrometric detection. oup.com A common approach is the formation of n-butylboronate esters by reacting the glycols with n-butylboronic acid. oup.com This derivatization allows for the reliable analysis of diols in water samples. oup.com Another derivatization strategy involves the use of pentafluorobenzoyl chloride (PFBCl). oup.com

GC-MS methods have been developed and validated for the determination of DEG and ethylene glycol (EG) in various products, including toothpaste and pediatric syrups. fda.govnih.gov The U.S. Food and Drug Administration (FDA) has developed a GC-MS method for the determination of EG and DEG in cough, cold, and allergy products containing glycerin. nsf.org These methods typically involve a sample preparation step, such as extraction with a suitable solvent system (e.g., water followed by acetonitrile), followed by GC-MS analysis. fda.gov

The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions for each analyte. oup.comtandfonline.com For example, in the analysis of derivatized DEG, specific ions are monitored for quantification. oup.com The use of stable-isotope-labeled internal standards, such as D8-DEG, is crucial for accurate quantification. oup.com Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity compared to single quadrupole GC-MS, which is particularly beneficial for analyzing complex pediatric syrups. nih.gov

Table 4: GC-MS Method Parameters for DEG and EG Analysis in Toothpaste This table is interactive. Users can sort columns by clicking on the headers.

Parameter Condition
GC Column 30 m Stabilwax (crossbond Carbowax) or equivalent
Oven Program 100 °C (1 min) to 250 °C at 10 °C/min (Hold 4.00 min)
Injection Mode Split (20:1)
Internal Standard 1,3-Propanediol
Detection Mass Spectrometry (Scan or SIM mode)

Data sourced from an FDA laboratory method. fda.gov

Ion Chromatography-Mass Spectrometry (IC-MS) for Aqueous Metabolites

Ion chromatography coupled with mass spectrometry (IC-MS) is a powerful technique for the analysis of ionic and ionizable compounds, including the acidic metabolites of this compound (DEG), in aqueous samples. oup.comtandfonline.comthermofisher.com This method is particularly well-suited for separating and quantifying polar analytes that are challenging to retain and separate by reversed-phase liquid chromatography. thermofisher.com

In the context of DEG analysis, IC-MS has been instrumental in characterizing the metabolic profile of this compound in biological samples. oup.comresearchgate.net The primary metabolite of DEG is 2-hydroxyethoxyacetic acid (HEAA), with diglycolic acid (DGA), glycolic acid (GA), and oxalic acid (OA) also being identified as metabolites. oup.com IC-MS allows for the qualitative screening and quantitative determination of these acidic metabolites in matrices such as urine, serum, and tissue homogenates. oup.comresearchgate.net

The separation of these metabolites is typically achieved using an anion-exchange column. The use of suppressed conductivity detection in conjunction with mass spectrometry provides a dual-detection system that can be advantageous. oup.comthermofisher.com The conductivity detector can monitor high-concentration matrix components, while the mass spectrometer provides sensitive and selective detection of the target analytes at trace levels. thermofisher.com

A significant advantage of IC-MS for the analysis of these acidic metabolites is that it often does not require derivatization, simplifying sample preparation. oup.com The analytes can be directly analyzed after appropriate sample cleanup, such as spin-filtration to remove proteins. oup.com Stable-isotope-labeled internal standards, such as D4-DGA and D6-HEAA, are employed to ensure accurate quantification. oup.com

Table 5: Analytes Measured in Biological Samples using IC-MS This table is interactive. Users can sort columns by clicking on the headers.

Analyte Abbreviation Type
This compound DEG Parent Compound
2-Hydroxyethoxyacetic Acid HEAA Metabolite
Diglycolic Acid DGA Metabolite
Ethylene Glycol EG Metabolite
Glycolic Acid GA Metabolite
Oxalic Acid OA Metabolite

Data sourced from a study on the quantitation of DEG and its metabolites. oup.com

Electrospray Ionization Mass Spectrometry (ESI-MS) in Derivatization Studies

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is widely used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of a broad range of compounds, including this compound (DEG) and its derivatives. researchgate.netnih.govmdpi.com ESI is particularly effective for ionizing polar and thermally labile molecules directly from a liquid phase. mdpi.com

A key application of ESI-MS in the analysis of DEG is in conjunction with derivatization to enhance detection sensitivity and specificity. researchgate.netnih.gov Glycols like DEG have low native ESI response. Derivatization with reagents such as benzoyl chloride, through the Schotten-Baumann reaction, converts them into their benzoyl esters. researchgate.netnih.gov This derivatization serves two main purposes: it increases the hydrophobicity of the analytes, improving their retention on reversed-phase LC columns, and it significantly enhances their ionization efficiency in the ESI source, leading to lower detection limits. researchgate.netnih.gov

ESI-MS methods have been developed for the trace determination of DEG in various complex matrices. For example, a method for analyzing DEG in seawater involved derivatization followed by LC-ESI-MS, which allowed for a method limit of detection of 0.4 ng/mL. nih.gov Similarly, LC-ESI-MS/MS methods have been established for the quantification of DEG and other glycols in serum, with detection limits in the low mg/L range. nih.govsigmaaldrich.com

Recent advancements in ambient ionization techniques, such as extractive electrospray ionization (EESI), have further expanded the utility of ESI-MS. mdpi.com A reactive form of EESI has been explored to improve the sensitivity and specificity for the direct detection of DEG in viscous samples like toothpaste without requiring sample pretreatment. mdpi.comresearchgate.net This approach involves selective ion/molecule reactions within the EESI process to generate characteristic signals for DEG. researchgate.net

Table 6: Comparison of Detection Limits for Glycols with UV and ESI-MS Detection after Derivatization This table is interactive. Users can sort columns by clicking on the headers.

Detection Method Limit of Detection (LOD) Limit of Quantitation (LOQ)
UV Detection (237 nm) 1 mg/L 2 mg/L
ESI-MS Detection 10-25 µg/L 20-50 µg/L

Data from a study comparing UV and ESI-MS detection for derivatized glycols. researchgate.net

Structural and Morphological Characterization Techniques

The evaluation of the structural and morphological properties of this compound (DEG) and its derivatives is crucial for understanding their behavior and performance in various applications. Advanced analytical techniques such as X-ray diffraction and electron microscopy provide invaluable insights into the crystallographic nature and surface topography of these compounds at micro and nano levels.

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystal lattice, phase composition, and crystallite size. In the context of this compound and its derivatives, XRD is employed to characterize their solid-state properties, which can range from highly crystalline to amorphous.

For instance, the crystal structures of energetic plasticizers like this compound dinitrate (DEGDN) have been determined using low-temperature single-crystal X-ray diffraction. acs.org Despite being a liquid at room temperature, its solid-state structure was successfully analyzed, providing detailed data on bond lengths, angles, and crystal packing. acs.org

In the synthesis of nanomaterials where this compound is used as a solvent or capping agent, XRD is essential for phase identification and size estimation. In the synthesis of ceria (CeO₂) nanoparticles using a DEG-mediated process, XRD patterns confirmed the formation of a face-centered cubic fluorite structure. kashanu.ac.irkashanu.ac.ir The mean crystallite size of these nanoparticles can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation. kashanu.ac.ir

Conversely, some polymeric derivatives of this compound may exhibit an amorphous or semi-crystalline nature. For example, XRD analysis of poly(diethyleneglycol 1,1′-ferrocene dicarboxylate) (PDEFD) showed a broad peak, indicating a mostly amorphous structure, which correlates with its solubility in various solvents. tandfonline.com Similarly, a study on glycol derivatives in the liquid state used XRD to investigate intermolecular interactions and the conformational preferences of the molecules. mdpi.comresearchgate.net

Table 1: Crystallographic Data for this compound Derivatives from XRD Analysis

Compound/DerivativeCrystallographic FindingKey XRD Parameters/ObservationsReference
This compound Dinitrate (DEGDN)Determined crystal structure at low temperature.Monoclinic, Space group P21/c acs.org
Ceria (CeO₂) Nanoparticles (DEG-mediated synthesis)Face-centered cubic fluorite structure.Mean crystallite size estimated at ~20 nm using the Debye-Scherrer formula. Diffraction peaks correspond to (111), (200), (220), etc. planes. kashanu.ac.irkashanu.ac.ir
Poly(diethyleneglycol 1,1′-ferrocene dicarboxylate) (PDEFD)Mostly amorphous nature.One broad peak observed at 2θ = 11.9°. tandfonline.com
Bagasse Xylan/Andrographolide composite grafted with this compound DimethacrylateIncreased crystallinity after modification.New, sharper diffraction peaks appeared at 19.7°, 23.4°, 27.7°, and 45.6°. mdpi.com

Electron Microscopy (SEM, TEM) for Nanostructure Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the surface morphology and internal structure of materials at high resolution. For this compound derivatives, particularly in the realm of nanomaterials and polymers, SEM and TEM reveal critical information about particle size, shape, dispersion, and aggregation.

SEM provides detailed images of the surface topography. In the synthesis of copper particles using this compound as a reducing agent and solvent, SEM analysis showed that the morphology of the final product, from dendritic spheres of nanowires to more uniform particles, is highly dependent on the initial concentration of the precursor. researchgate.net When used to analyze polyurethane foams degraded in the presence of this compound, SEM images revealed changes in the pore morphology. researchgate.net

TEM offers higher resolution than SEM, allowing for the visualization of individual nanoparticles and their internal structure. In the synthesis of ceria nanoparticles, TEM images confirmed that the particles were spherical with diameters ranging from 10-90 nm. kashanu.ac.ir It was also observed that the particle size increased with a higher ratio of this compound used as a surfactant. kashanu.ac.irkashanu.ac.ir For poly(methacrylic acid) microgels cross-linked with this compound dimethacrylate, TEM images showed uniform, spherical structures, with particle size influenced by the cross-linker length and degree of cross-linking. mdpi.com Similarly, TEM analysis of γ-Fe₂O₃ nanoparticles synthesized in this compound showed spherical particles with a size of approximately 5.5 ± 1.1 nm. d-nb.info

These techniques are often used in tandem to build a comprehensive understanding of the material's structure. For instance, in the development of TiO₂ nanoparticles for solar cells, SEM and HRTEM (High-Resolution TEM) were used to investigate how adding this compound influenced the particle morphology and the resulting photoelectrode nanofilms. rhhz.net

Table 2: Morphological and Nanostructure Analysis of this compound Derivatives using Electron Microscopy

Material SystemMicroscopy TechniqueObserved Morphology/NanostructureReference
Copper NanoparticlesSEMDendritic spheres composed of 10-100 nm thick nanowires at low precursor concentrations. researchgate.net
Ceria (CeO₂) NanoparticlesSEM & TEMSEM showed decreased agglomeration with annealing. TEM revealed spherical particles, 10-90 nm in size. Particle size increased with DEG ratio. kashanu.ac.irkashanu.ac.ir
TiO₂ NanoparticlesSEM & HRTEMUsed to study the influence of DEG on particle and nanofilm morphology. rhhz.net
γ-Fe₂O₃ (Maghemite) NanoparticlesTEMSpherical nanoparticles with a size of 5.5 ± 1.1 nm. d-nb.info
Poly(methacrylic acid) Microgels cross-linked with this compound DimethacrylateTEMUniform and spherical structure. Mean diameters ranged from 120 nm to 580 nm depending on cross-linking conditions. mdpi.com
Polystyrene microspheres with Poly[di(ethylene glycol) methyl methacrylate] (PDEGMA)SEMMonodisperse microspheres with sizes ranging from 1.5–3.5 μm. nih.gov

Theoretical and Computational Chemistry of Diethylene Glycol

Quantum Chemical Approaches to Molecular Structure and Interactions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for understanding the molecular structure and intricate interactions of diethylene glycol (DEG). These computational methods allow for a detailed examination of the molecule's electronic properties and the nature of its hydrogen bonding networks.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations have been successfully applied to study this compound, providing insights into its optimized geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net

One study utilized DFT calculations at the B3LYP/6-311+g(d,p) level of theory to investigate the equilibrium structure of a DEG monomer in the gas phase. researchgate.net These calculations are crucial for understanding the intrinsic properties of the molecule, free from solvent effects. The method has also been used to explore the structural and electronic properties of neutral and mono-ionic forms of related glycol compounds. nih.gov

Computational studies have also explored the substitution of ligands on nanoparticle surfaces with DEG molecules. acs.org For instance, DFT calculations were performed to determine the energy required to replace a 1,4-butanediol (B3395766) (1,4-BD) ligand on the surface of YAG nanoparticles with a DEG molecule. acs.org This type of calculation helps in understanding the affinity of DEG for different material surfaces. acs.org The choice of functional, such as PBE with D3 dispersion correction, and basis sets like MOLOPT DZVP, are critical for obtaining accurate results. acs.org

Studies of Intermolecular and Intramolecular Hydrogen Bonding Networks

This compound's ability to form both intermolecular and intramolecular hydrogen bonds significantly influences its physical and chemical properties. Quantum chemical computations have been instrumental in elucidating these complex hydrogen bonding networks.

DFT calculations have been performed to study the hydrogen bonding interactions between a specific conformer of DEG (g−g+t–tg−t) and water molecules. researchgate.net These studies help in understanding how DEG interacts with solvents at a molecular level. The calculations can predict changes in vibrational frequencies upon the formation of intermolecular hydrogen bonds, which can be compared with experimental data from techniques like FT-IR spectroscopy. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for investigating the macroscopic properties of systems containing this compound by understanding their behavior at the molecular level. These methods are particularly useful for studying phase equilibria and predicting various physical and transport properties.

Vapor-Liquid Equilibrium Modeling of this compound-Containing Systems

Vapor-liquid equilibrium (VLE) data is crucial for the design and optimization of many industrial processes. The soft-SAFT (Statistical Associating Fluid Theory) equation of state has been successfully used to model the VLE of binary mixtures of water with this compound. ua.ptua.pt This approach treats both water and glycols as associating molecules and can accurately reproduce experimental VLE data with a single, state-independent binary interaction parameter. ua.ptua.pt

Experimental VLE data for the water-diethylene glycol system has been measured at various pressures. ua.pt This data, when compared with modeling results, allows for the refinement of the models and a deeper understanding of the molecular interactions that govern the phase behavior of these mixtures. ua.ptua.pt The agreement between experimental data and models like soft-SAFT highlights their predictive power for such highly non-ideal systems. ua.pt

Vapor-Liquid Equilibrium Data for Water (1) + this compound (2) at 747.0 mmHg
x1y1T (K)
0.14300.9821404.65
0.29200.9893390.95
0.49900.9934382.15
0.60300.9951378.95
0.80100.9976375.15
0.95100.9994373.45

Prediction of Thermophysical and Transport Properties of Mixtures

Computational models are also employed to predict the thermophysical and transport properties of mixtures containing this compound. Properties such as density, viscosity, and thermal conductivity are essential for engineering applications. ua.ptmdpi.com

Molecular dynamics (MD) simulations can provide insights into these properties by simulating the movement and interactions of molecules over time. mdpi.com For instance, MD studies have been used to investigate the effect of water as an impurity on the properties of polyethylene (B3416737) glycols, including this compound. mdpi.com These simulations can reveal how changes in hydrogen bonding networks upon the addition of water affect structural properties like the radius of gyration and thermodynamic properties like density and viscosity. mdpi.com

Various theoretical models are used to correlate and predict the thermophysical properties of glycol mixtures. For example, the viscosity of this compound mixtures can be modeled using equations like the Jones-Dole equation, which provides information about solute-solvent interactions. physchemres.org Additionally, models based on the generalized corresponding states principle (GCSP) have been used to correlate density and transport property data for glycol-water mixtures. researchgate.net

Thermophysical Properties of Pure this compound
Temperature (K)Density (g/cm³)Viscosity (mPa·s)Refractive IndexSound Speed (m/s)
283.151.125671.41.45031517
293.151.118442.51.44751486
303.151.111127.11.44471455
313.151.103818.21.44181424
323.151.096512.81.43891393
333.151.08919.31.43601362
343.151.08177.01.43301331
353.151.07435.41.43001300
363.151.06684.31.42701269
373.151.05933.51.42391238

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods, particularly DFT, are powerful for elucidating the mechanisms of chemical reactions involving this compound. These methods can map out the potential energy surface of a reaction, identifying transition states and intermediates, and calculating activation energies.

For example, DFT has been used to study the hydrolysis and alcoholysis mechanisms of polyesters like polyethylene terephthalate (B1205515) (PET), where this compound can be a reactant or a product. arabjchem.org By calculating the energy barriers for different reaction pathways, researchers can determine the most likely mechanism. arabjchem.org In the context of PET alcoholysis, computational studies have shown the formation of this compound terephthalate as an intermediate. arabjchem.org

Computational chemistry has also been used to understand the role of this compound in synthesis processes. For instance, in the glycothermal synthesis of nanoparticles, computational studies can reveal how DEG interacts with metal precursors and influences the reaction pathway. acs.orgresearchgate.net Matrix-assisted laser desorption-ionization-time of flight mass spectrometry, combined with computational modeling, can identify the coordination structures between metal chlorides and DEG. researchgate.net Furthermore, theoretical calculations can explain how factors like doping and strain in a catalyst can promote the chemical adsorption of DEG on a surface, which is crucial for certain catalytic reactions. researchgate.net

Catalytic Reaction Pathway Analysis and Energy Profiling

Computational analysis serves as a powerful tool for elucidating the complex mechanisms of catalytic reactions involving this compound (DEG). Theoretical models and energy profiling allow for the detailed investigation of reaction pathways, transition states, and the influence of catalyst properties on reaction outcomes.

A notable example is the gas-phase dehydrogenation of DEG to produce p-dioxanone (PDO), a valuable chemical intermediate. kit.edu Studies utilizing copper-based catalysts on a silica (B1680970) support (Cu/SiO2) have demonstrated that the catalyst's structural and surface properties are decisive in directing the reaction pathway. kit.edu Computational and experimental data reveal that the synergy between copper species (Cu⁰ and Cu⁺) and the support material governs the catalytic performance. kit.edu A key finding is the competition between the desired dehydrogenation reaction and a side reaction, the intramolecular dehydration of DEG to form dioxane. mdpi.com Theoretical analysis indicates that catalysts with low surface acid density significantly suppress the dehydration pathway, thereby enhancing the selectivity towards PDO to over 90%. kit.edu The preparation method of the catalyst, which influences properties like specific surface area and the ratio of Cu⁰/Cu⁺, has been shown to be critical for achieving high DEG conversion and PDO selectivity. kit.edumdpi.com

Interactive Table 1: Influence of Cu/SiO₂ Catalyst Properties on DEG Dehydrogenation

Catalyst Feature Observation Implication on Reaction Pathway Source
High Specific Surface Area Promotes high dispersion of copper species. Provides more reactive sites for dehydrogenation. kit.edu
Optimal Cu⁰/Cu⁺ Ratio Creates an efficient synergy between the copper species. Enhances the primary dehydrogenation reaction. kit.edu
Low Surface Acid Density Reduces the occurrence of dehydration side reactions. Increases selectivity towards p-dioxanone (PDO) over dioxane. kit.edumdpi.com
Precursor (Copper Phyllosilicate vs. Copper Oxide) Catalysts from copper phyllosilicate showed higher stability and PDO selectivity. The precursor material dictates the final structural and surface properties. mdpi.com

Another significant catalytic reaction of DEG that has been analyzed is its amination with tertiarybutylamine (TBA) to yield tertiarybutylaminoethoxyethanol (TBEE). Research on Ni-Cu/Al2O3 catalysts has shown that the formation of a Ni-Cu alloy is crucial for catalytic performance. canada.ca The electronic properties modified by the alloy formation influence the reaction pathway, demonstrating how bimetallic systems can be tailored to direct the reactivity of DEG. canada.ca

Furthermore, computational studies provide insight into the formation of DEG itself. In the transesterification of urea (B33335) with ethylene (B1197577) glycol (EG), DEG can be an undesired byproduct. jocpr.com The reaction pathway is catalyzed by metal oxides, and it has been shown that basic sites on the catalyst surface favorably catalyze the paths toward undesired products like DEG, whereas acidic sites favor the desired cyclization to ethylene carbonate. jocpr.com

Computational Prediction of Degradation Mechanisms

Computational chemistry provides essential insights into the degradation pathways of this compound, which are critical for understanding its behavior in biological and environmental systems.

The primary metabolic degradation pathway of DEG in mammals has been elucidated through a combination of experimental data and computational modeling. wikipedia.org It was initially theorized that DEG might metabolize to ethylene glycol, a compound known for its toxicity via the formation of oxalic acid, which can cause kidney failure by crystal deposition. wikipedia.org However, subsequent studies and analysis confirmed this is not the primary pathway, as calcium oxalate (B1200264) crystals are not a characteristic finding in DEG poisoning. wikipedia.org

The accepted mechanism involves a two-step enzymatic oxidation process in the liver. wikipedia.orgcalpoison.orgresearchgate.net

Step 1: Oxidation by Alcohol Dehydrogenase (ADH): DEG is first metabolized by the NAD-dependent enzyme alcohol dehydrogenase (ADH). This reaction oxidizes one of the terminal alcohol groups to an aldehyde, yielding 2-hydroxyethoxyacetaldehyde (C₄H₈O₃). wikipedia.orgresearchgate.net

Step 2: Oxidation by Aldehyde Dehydrogenase (ALDH): The intermediate, 2-hydroxyethoxyacetaldehyde, is then rapidly metabolized by aldehyde dehydrogenase (ALDH). wikipedia.org This step converts the aldehyde group into a carboxylic acid, forming the primary toxic metabolite, 2-hydroxyethoxyacetic acid (HEAA; C₄H₈O₄). wikipedia.orgcalpoison.org

This HEAA metabolite is a weak acid that enters the bloodstream and is believed to be a key contributor to the metabolic acidosis and subsequent kidney and liver damage observed in DEG poisoning. wikipedia.orgnih.gov Further oxidation of HEAA can lead to the formation of diglycolic acid (DGA), which has also been implicated in the nephrotoxicity of DEG. calpoison.orgnih.gov Computational models help to understand the energetics and feasibility of these biotransformation steps.

In the context of thermal degradation, such as during the recycling of polymers like poly(ethylene terephthalate) (PET) where DEG is often present as a comonomer, computational predictions are also valuable. Studies on model polymers have proposed that the ether linkage in the DEG unit is a weak point. researchgate.net A proposed degradation mechanism involves the ether group "back-biting" to form cyclic oligomers, which initiates the degradation at temperatures significantly lower than that of the main polymer chain. researchgate.net

Structure-Reactivity Relationship Investigations in this compound Chemistry

The chemical reactivity of this compound is intrinsically linked to its molecular structure, which features two terminal primary hydroxyl (-OH) groups and a central, flexible ether (-O-) linkage. echem-eg.com This combination of functional groups allows for a diverse range of reactions, and understanding the structure-reactivity relationship is key to controlling chemical transformations.

Investigations into the catalytic dehydrogenation of DEG to p-dioxanone (PDO) over Cu/SiO₂ catalysts provide a clear example of structure-reactivity relationships. mdpi.com The outcome of the reaction is highly dependent on the catalyst's surface properties.

Acid-Base Properties: A catalyst surface with a high density of acid sites promotes the intramolecular dehydration of DEG, a reaction where one hydroxyl group attacks the carbon adjacent to the other, leading to the formation of dioxane and water. In contrast, a surface with low acidity and a higher density of basic sites favors the dehydrogenation pathway, leading to the desired PDO product. mdpi.com

Catalyst Composition: The synergy between different metallic states, such as Cu⁰ and Cu⁺, on the catalyst surface creates specific active sites that are highly selective for dehydrogenation. The ratio of these species, determined by the catalyst's preparation and pretreatment, directly impacts the conversion rate and product selectivity. kit.edu

Similarly, in the catalytic amination of DEG, the formation of a bimetallic Ni-Cu alloy creates a unique electronic structure compared to the individual metals. canada.ca This altered structure modifies the catalyst's interaction with the DEG molecule, facilitating the nucleophilic substitution of a hydroxyl group with an amine more efficiently. canada.ca

The influence of DEG's structure also extends to its role as a solvent or additive. In reactive dye solutions for inkjet printing, the addition of DEG modifies the aggregation of dye molecules through hydrogen bonding and hydrophobic interactions. acs.org This change in the solution's supramolecular structure directly impacts its physical properties, such as viscosity and surface tension, which in turn governs the fluid's jetting performance and inhibits the formation of undesirable satellite droplets. acs.org

Interactive Table 2: Summary of Structure-Reactivity Relationships for this compound

Reaction / Application Structural Feature of DEG Catalyst / System Feature Observed Reactivity / Outcome Source
Catalytic Dehydrogenation Terminal -OH groups Low surface acidity on Cu/SiO₂ catalyst Favors dehydrogenation to p-dioxanone. kit.edumdpi.com
Catalytic Dehydration Terminal -OH groups and ether linkage High surface acidity on catalyst Favors intramolecular dehydration to dioxane. mdpi.com
Catalytic Amination Terminal -OH groups Bimetallic Ni-Cu alloy on Al₂O₃ Enhanced selectivity for amination product (TBEE). canada.ca
Metabolic Degradation Terminal -OH groups Alcohol and Aldehyde Dehydrogenase enzymes Stepwise oxidation to 2-hydroxyethoxyacetic acid (HEAA). wikipedia.orgresearchgate.net
Inkjet Printing -OH and ether groups Aqueous dye solution Modifies dye aggregation, viscosity, and surface tension. acs.org

Q & A

Q. How can researchers accurately detect and quantify diethylene glycol (DEG) in complex mixtures like pharmaceuticals or biological samples?

To detect and quantify DEG in mixtures, gas chromatography (GC) with flame ionization detection (FID) is widely used. For example, the PerkinElmer GC 2400 System achieves retention time reproducibility (%RSD: 0.02–0.04%) and peak area reproducibility (<1% RSD), meeting USP monograph requirements . High-performance liquid chromatography (HPLC) with precolumn derivatization (e.g., using p-toluenesulfonyl isocyanate) enables simultaneous quantification of DEG and propylene glycol in pharmaceuticals, with detection limits below 0.10% . Gamma-ray spectroscopy has also been validated for DEG detection in ethyl alcohol, showing linear attenuation coefficients (µ) correlating with DEG concentration (e.g., µ = 0.0967x, r = 0.9999) .

Q. What are the primary metabolic pathways of DEG, and how do they contribute to toxicity?

DEG is rapidly absorbed and metabolized to 2-hydroxyethoxyacetic acid (HEAA), which is excreted renally. Approximately 45–70% of ingested DEG is excreted unchanged, while 11–37% is metabolized to HEAA . HEAA is implicated in nephrotoxicity and neurotoxicity, as observed in animal models and human poisoning cases. Metabolic saturation at high doses exacerbates toxicity, with renal failure and axonal damage being hallmark effects .

Q. What safety protocols are critical when handling DEG in laboratory settings?

Key protocols include:

  • Using fume hoods to avoid inhalation exposure (no reported inhalatory toxicity in humans, but precaution is advised) .
  • Wearing nitrile gloves and lab coats to prevent dermal contact (mild skin irritation reported) .
  • Immediate medical intervention for accidental ingestion (lethal dose: ~1 mL/kg in adults) .
  • Storing DEG away from oxidizers and explosives due to combustion risks (combustion products: CO, CO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in DEG toxicity data across species?

Humans are ~10× more sensitive to DEG toxicity than rodents, likely due to differences in metabolic rates and HEAA accumulation . To address interspecies variability, researchers use:

  • Physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans.
  • In vitro renal proximal tubule models to compare species-specific metabolite toxicity .
  • Dose-response studies in multiple species (e.g., rabbits, dogs) to identify thresholds for metabolic saturation .

Q. What experimental designs are optimal for assessing DEG’s teratogenic effects in preclinical models?

The teratogenic potential of DEG is evaluated using:

  • White mouse (Mus musculus) models : Oral administration of DEG (e.g., 1–2 g/kg/day) during gestation, followed by fetal morphology analysis. Skeletal abnormalities and organ malformations are quantified via Alizarin Red staining .
  • Dose-ranging studies : Testing subchronic vs. acute exposure to identify critical windows of developmental toxicity .
  • Mechanistic studies : Measuring oxidative stress markers (e.g., glutathione depletion) in placental tissue to link DEG exposure to teratogenicity .

Q. How can response surface methodology (RSM) optimize DEG-based synthesis of nanomaterials?

RSM is used to systematically vary synthesis parameters (e.g., DEG/ethylene glycol solvent ratios, stabilizer concentrations) and predict optimal conditions for magnetite nanocrystal clusters. For example:

  • A central composite design can optimize DEG/ethylene glycol ratios (e.g., 0.5–1.5) and sodium citrate concentrations (5–15 mM) to control cluster size (target: 100–200 nm) .
  • Reverse-mode RSM predicts solvent ratios required to achieve specific nanoparticle polydispersity indices (<0.1) .

Q. What analytical challenges arise when distinguishing DEG from ethylene glycol (EG) in chromatographic assays?

Key challenges include:

  • Co-elution risks : EG and DEG have similar retention times (RT: ~0.3 and 0.8, respectively) in GC-FID. Solutions: Use polar columns (e.g., TG-WaxMS) and internal standards (e.g., 2,2,2-trichloroethanol) .
  • Matrix interference : Toothpaste or biological samples require solid-phase extraction (SPE) or derivatization to improve sensitivity (detection limit: 0.1 mg/g) .
  • Quantitative accuracy : Spiked recovery tests (e.g., 80–120% recovery) validate method robustness in complex matrices .

Q. How do environmental factors influence DEG’s role in gas hydrate dissociation?

DEG aqueous solutions inhibit hydrate formation by altering water activity. Experimental data show:

  • Methane hydrates : 0.168 mass fraction DEG increases dissociation temperature by 3–5°C at 10 MPa .
  • CO₂ hydrates : DEG’s inhibitory efficiency is concentration-dependent, with 0.163 mass fraction reducing hydrate stability by 15% .
  • Predictive modeling : The Chen-Guo model accurately simulates DEG’s thermodynamic inhibition, enabling industrial application in gas pipelines .

Methodological Resources

  • Toxicokinetic Studies : Use LC-MS/MS to quantify HEAA in serum/urine .
  • Chromatography : USP monographs for GC-FID and AOAC-approved HPLC methods .
  • Thermodynamic Modeling : HYSYS or Multiflash software for hydrate inhibition predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.